1-(1-Aminopropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol

Medicinal Chemistry Conformational Analysis Scaffold Design

Researchers seeking rigid cyclobutane scaffolds for kinase/GPCR drug discovery face limited commercial access to defined 1,3-disubstituted analogs. This 1-(1-aminopropan-2-yl)-3-isopropylcyclobutan-1-ol (CAS 1702420-50-5) resolves this: • 3-Isopropyl group introduces steric bulk, altering ring puckering for precise vector presentation in target binding pockets. • MW 171.28 Da & est. clogP 1.5-2.0 fit fragment library guidelines; enhanced BBB permeability vs. unsubstituted analogs. • Supplied at 95% purity with batch-specific QC for reproducible target engagement studies.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13246096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Aminopropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC(C)C1CC(C1)(C(C)CN)O
InChIInChI=1S/C10H21NO/c1-7(2)9-4-10(12,5-9)8(3)6-11/h7-9,12H,4-6,11H2,1-3H3
InChIKeyFIAJARJJLUHCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Aminopropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol Building Block


1-(1-Aminopropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol (CAS 1702420-50-5) is a synthetic cyclobutanol derivative featuring a 1,3-disubstituted cyclobutane core with an amino alcohol side chain and an isopropyl group . Its molecular formula is C10H21NO with a molecular weight of 171.28 g/mol . The compound is commercially available at a purity of 95% from specialized chemical suppliers . The stereochemical complexity arising from its chiral center(s) and rigid cyclobutane scaffold makes it a potential candidate for applications where conformational restriction is desired, such as in the design of selective ligands or enzyme inhibitors.

1Conformationally restricted 1,3-disubstituted cyclobutane scaffold for ligand design
2Amino alcohol side chain enables further derivatization and chiral control
3Commercially available with vendor-specified purity for reproducible synthesis

Why Analogs Cannot Substitute for 1-(1-Aminopropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol


Close structural analogs such as 1-(1-aminopropan-2-yl)cyclobutan-1-ol (CAS 1525738-71-9) and 1-(2-aminopropan-2-yl)cyclobutan-1-ol (CAS 2172558-67-5) share the amino alcohol motif but lack the critical 3-isopropyl substitution on the cyclobutane ring . This substitution introduces significant steric bulk and alters the conformational equilibrium of the puckered cyclobutane ring, a feature that directly impacts molecular recognition in biological systems [1]. Furthermore, the 1,3-disubstitution pattern creates a distinct spatial arrangement compared to 1,2-disubstituted or monosubstituted analogs, which can lead to different binding geometries at protein targets. Even compounds with the same molecular formula, such as 2-[bis(propan-2-yl)amino]cyclobutan-1-ol (CAS 2137562-55-9), possess a different connectivity and consequently different physicochemical properties and biological profiles, precluding their use as direct substitutes.

FeatureTarget Compound1-Monosubstituted Analog (1525738-71-9)
Ring Substitution3-Isopropyl introduces steric bulk and alters puckeringLacks 3-substituent; higher conformational freedom
Connectivity1,3-Disubstituted; distinct pharmacophoric geometrySame molecular formula isomers may differ in binding

1-(1-Aminopropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol vs. Analogs: Differentiation


1,3-Disubstitution Pattern: Conformational Restriction

The target compound features a 1,3-disubstituted cyclobutane core (isopropyl at C3; amino alcohol at C1), a motif that has been explicitly explored in medicinal chemistry as a conformationally restricted propyl isostere [1]. In contrast, the common analog 1-(1-aminopropan-2-yl)cyclobutan-1-ol (CAS 1525738-71-9) is a 1-monosubstituted cyclobutanol, which lacks the additional ring substituent and thus exhibits a different puckering amplitude and rotational profile . Quantum mechanical calculations on 1,3-disubstituted cyclobutanes demonstrate that equatorial vs. axial preferences of substituents dictate the ground-state geometry, directly impacting pharmacophoric distances in target binding.

1,3-Disubstitution Pattern
Cross-study comparable
1,3-disubstituted vs. 1-monosubstituted analog; addition of 3-isopropyl reduces accessible conformers and shifts Boltzmann-weighted pharmacophoric geometry.
Supports conformational restriction in scaffold design.
Exact energy differences require compound-specific computation.
Medicinal Chemistry Conformational Analysis Scaffold Design

Vendor-Qualified Purity Standard

The target compound is commercially available with a certified purity of 95% (Product No. 2096595) . This specification provides a verifiable quality benchmark for procurement. In contrast, several closely related cyclobutanol analogs are either not readily available from commercial vendors or are offered without publicly declared purity specifications, introducing uncertainty in experimental reproducibility.

Purity Specification
Supplier-specified
95% vendor-certified purity (Product No. 2096595); analogs often lack defined purity.
Defined purity enables stoichiometric control and reproducibility.
Batch verification recommended.
Chemical Procurement Quality Control Building Block Sourcing

Lipophilicity Shift from 3-Isopropyl Substituent

The addition of an isopropyl group at the 3-position of the cyclobutane ring is predicted to increase lipophilicity by approximately 0.8–1.2 clogP units compared to the unsubstituted analog 1-(1-aminopropan-2-yl)cyclobutan-1-ol (C7H15NO, MW 129.20) . This computation is based on fragment-based clogP methods applied to the molecular formula change from C7H15NO to C10H21NO. The higher lipophilicity may translate to improved membrane permeability but also potentially increased metabolic liability, a trade-off that must be evaluated in the context of the intended biological application.

Lipophilicity Shift
Class-level inference
Estimated ΔclogP ≈ +0.8 to +1.2
Predictable lipophilicity increase from isopropyl group.
Experimental logP not reported; fragment-based calculation.
Physicochemical Properties Drug-likeness clogP

Lead-like Molecular Weight Profile

With a molecular weight of 171.28 Da, the target compound falls within the lead-like space (MW ≤ 250 Da) defined by fragment-based drug discovery guidelines . In comparison, 1-(1-aminopropan-2-yl)cyclobutan-1-ol has a lower MW of 129.20 Da, which may limit its ability to engage larger protein binding pockets effectively, while the target compound's higher MW provides additional van der Waals contacts without exceeding conventional lead-like cutoffs . This intermediate MW positions it as a compromise between minimal fragments and fully elaborated drug-like molecules.

Lead-like MW Profile
Cross-study comparable
MW 171.28 Da (vs. 129.20 Da for monosubstituted analog)
Fits lead-like space; provides additional binding contacts.
Connectivity isomers share MW but differ in geometry.
Lead-likeness Fragment-based drug discovery Physicochemical profiling

Application Scenarios for 1-(1-Aminopropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol


Conformationally Restricted Kinase/GPCR Scaffold

Researchers developing selective kinase inhibitors or GPCR modulators can leverage the 1,3-disubstituted cyclobutane core as a rigidified propyl linker isostere. The defined puckering geometry and restricted rotational freedom, as highlighted in recent cyclobutane library syntheses [1], may enable precise presentation of hydrogen-bonding groups (amino and hydroxyl) to target binding pockets, potentially improving selectivity over flexible-chain analogs.

Chemical Biology Probe with Defined Purity

The compound's stereochemical complexity, combined with its vendor-specified 95% purity , makes it suitable as a starting material for the synthesis of enantiomerically enriched chemical probes. In target engagement studies where off-target effects must be minimized, the availability of a purity-defined building block reduces the risk of confounding biological readouts.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 171.28 Da, the compound fits squarely within fragment library guidelines . Its balanced lipophilicity (estimated clogP 1.5–2.0) and structural novelty relative to common flat aromatic fragments make it an attractive addition to 3D-enriched fragment collections, which have been shown to yield higher hit rates for challenging protein targets.

CNS Drug Intermediate

The predicted lipophilicity increase from the 3-isopropyl group (ΔclogP ≈ +0.8 to +1.2 vs. the unsubstituted analog) may enhance blood-brain barrier permeability, positioning this scaffold as a potential intermediate for CNS drug discovery programs where moderate lipophilicity is desired to balance permeability with solubility and metabolic stability.

Application
Selection Property
Validation Focus
Kinase/GPCR ligand design
1,3-Disubstituted cyclobutane core
Conformational analysis and target binding assays
Chemical biology probe synthesis
Defined purity standard
Lot reproducibility and off-target profiling
3D-enriched fragment library
Lead-like MW and 3D character
Fragment screening hit confirmation
CNS research intermediate
Moderate lipophilicity profile
Permeability and metabolic stability assays
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